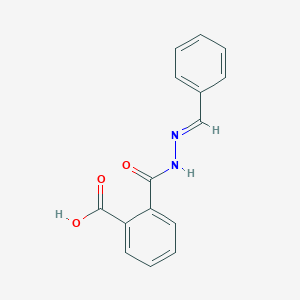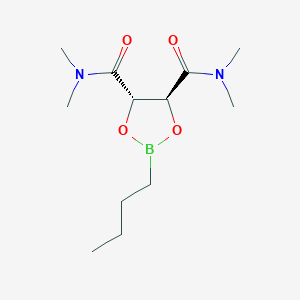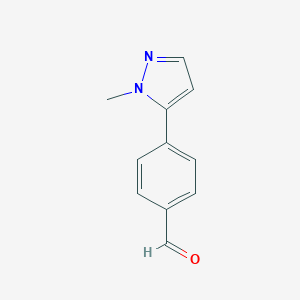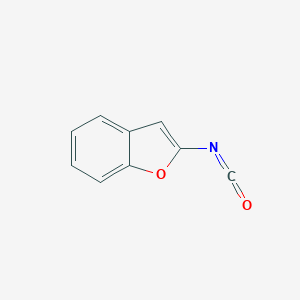
1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide), also known as benzilic acid hydrazone, is a chemical compound that has been widely used in scientific research. This compound is a derivative of benzilic acid, which is a white crystalline solid that is used as a precursor in the synthesis of various organic compounds. Benzilic acid hydrazone is a yellow solid that is soluble in organic solvents and has been studied for its potential applications in various fields.
作用机制
The mechanism of action of 1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide) acid hydrazone is not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. These complexes have been studied for their potential applications in catalysis and materials science.
生化和生理效应
The biochemical and physiological effects of 1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide) acid hydrazone have not been extensively studied. However, it has been shown to have low toxicity in animal studies, indicating its potential as a safe and effective compound for scientific research.
实验室实验的优点和局限性
Benzilic acid hydrazone has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. It is also soluble in organic solvents, making it easy to handle and manipulate. However, its limited solubility in water may limit its applications in certain experiments.
未来方向
There are several future directions for the study of 1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide) acid hydrazone. One potential application is in the synthesis of metal complexes for catalysis and materials science. Another potential application is in the synthesis of organic compounds, including pharmaceuticals and agrochemicals. Further studies are needed to fully understand the mechanism of action of 1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide) acid hydrazone and its potential applications in various fields of scientific research.
合成方法
The synthesis of 1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide) acid hydrazone involves the reaction of 1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide) acid with phenylhydrazine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which is then converted into the final product. The synthesis method has been optimized to yield high purity and yield of the product.
科学研究应用
Benzilic acid hydrazone has been studied for its potential applications in various fields of scientific research. It has been used as a ligand in the synthesis of metal complexes, which have been studied for their potential applications in catalysis and materials science. It has also been used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
属性
CAS 编号 |
160282-34-8 |
|---|---|
产品名称 |
1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide) |
分子式 |
C15H12N2O3 |
分子量 |
268.27 g/mol |
IUPAC 名称 |
2-[[(E)-benzylideneamino]carbamoyl]benzoic acid |
InChI |
InChI=1S/C15H12N2O3/c18-14(12-8-4-5-9-13(12)15(19)20)17-16-10-11-6-2-1-3-7-11/h1-10H,(H,17,18)(H,19,20)/b16-10+ |
InChI 键 |
JLCSXGCJCSITQE-MHWRWJLKSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2C(=O)O |
SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2C(=O)O |
同义词 |
1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64873.png)






![1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine](/img/structure/B64893.png)

![5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B64896.png)

![2,6-bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)-1H-indol-5-ol](/img/structure/B64898.png)
![Methyl 6-oxabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B64902.png)
